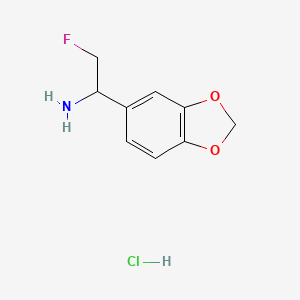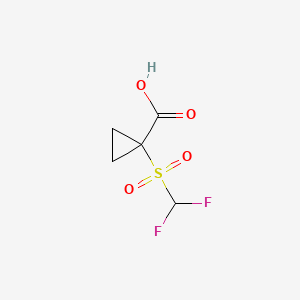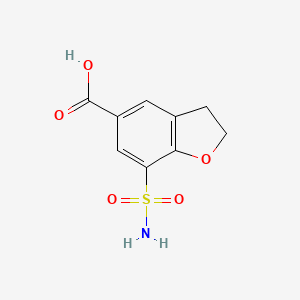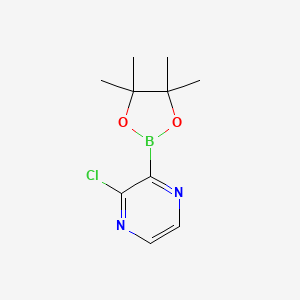
3-(1-Fluorocyclopropyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Fluorocyclopropyl)propanoic acid: is an organic compound that belongs to the class of carboxylic acids It features a fluorinated cyclopropyl group attached to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Stille Cross-Coupling Reaction: One of the methods to synthesize 3-(1-Fluorocyclopropyl)propanoic acid involves the Stille cross-coupling reaction.
Cyclopropanation: Another approach involves the cyclopropanation of (1-fluorovinyl)arenes, which introduces the fluorocyclopropyl group into the molecule.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(1-Fluorocyclopropyl)propanoic acid can undergo oxidation reactions, typically using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated cyclopropyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or alkanes.
Substitution: Substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Fluorinated Compounds: 3-(1-Fluorocyclopropyl)propanoic acid is used as a building block in the synthesis of various fluorinated organic compounds.
Biology and Medicine:
Drug Development: The fluorinated cyclopropyl group can enhance the biological activity and metabolic stability of pharmaceutical compounds.
Industry:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Propanoic Acid: A simple carboxylic acid with antimicrobial properties.
3-Phenylpropanoic Acid: A compound with a benzene ring attached to the propanoic acid moiety.
2-Phenylpropanoic Acid: Known for its use in nonsteroidal anti-inflammatory drugs (NSAIDs).
Uniqueness: 3-(1-Fluorocyclopropyl)propanoic acid is unique due to the presence of the fluorinated cyclopropyl group, which imparts distinct chemical and biological properties compared to other propanoic acid derivatives .
Eigenschaften
Molekularformel |
C6H9FO2 |
|---|---|
Molekulargewicht |
132.13 g/mol |
IUPAC-Name |
3-(1-fluorocyclopropyl)propanoic acid |
InChI |
InChI=1S/C6H9FO2/c7-6(3-4-6)2-1-5(8)9/h1-4H2,(H,8,9) |
InChI-Schlüssel |
QRNARYWUEKLSNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


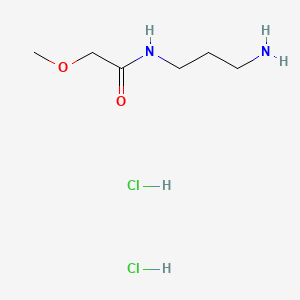

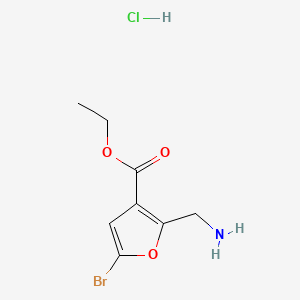
![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
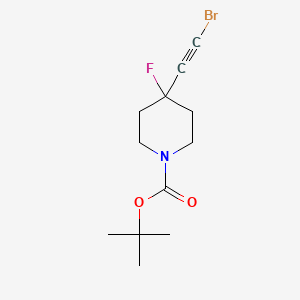

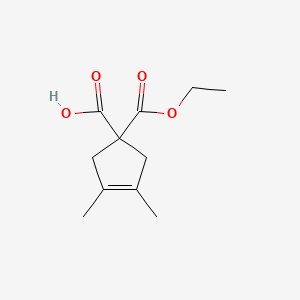
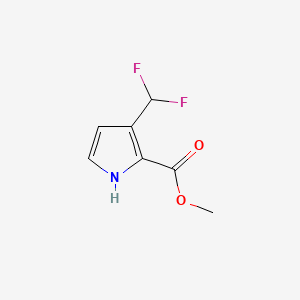
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13452392.png)
![1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B13452395.png)
